molecular formula C20H13ClINO2 B11530803 4-[[(4-Iodophenyl)imino]methyl]phenyl 2-chlorobenzoate CAS No. 311330-86-6

4-[[(4-Iodophenyl)imino]methyl]phenyl 2-chlorobenzoate

Cat. No.: B11530803
CAS No.: 311330-86-6
M. Wt: 461.7 g/mol
InChI Key: MKGNWEUSAUHFFA-UHFFFAOYSA-N
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Description

4-[[(4-Iodophenyl)imino]methyl]phenyl 2-chlorobenzoate is a chemical compound that belongs to the class of Schiff base esters. Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone. This particular compound features an imine group (C=N) and is characterized by the presence of iodine and chlorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(4-Iodophenyl)imino]methyl]phenyl 2-chlorobenzoate can be achieved through a multi-step process involving the formation of a Schiff base followed by esterification. Here is a general synthetic route:

  • Formation of Schiff Base

    • React 4-iodoaniline with 4-hydroxybenzaldehyde in absolute ethanol under reflux conditions for about 3 hours. This forms the Schiff base, 4-[[(4-iodophenyl)imino]methyl]phenol.
    • Recrystallize the Schiff base from absolute ethanol.
  • Esterification

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[(4-Iodophenyl)imino]methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine and chlorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The imine group (C=N) can be reduced to an amine (C-NH) or oxidized to a nitrile (C≡N).

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Products with different substituents replacing iodine or chlorine.

    Reduction: Corresponding amine derivatives.

    Oxidation: Nitrile derivatives.

    Hydrolysis: 2-chlorobenzoic acid and 4-[[(4-iodophenyl)imino]methyl]phenol.

Scientific Research Applications

4-[[(4-Iodophenyl)imino]methyl]phenyl 2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[(4-Iodophenyl)imino]methyl]phenyl 2-chlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The iodine and chlorine atoms can also enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[(4-Bromophenyl)imino]methyl]phenyl 2-chlorobenzoate
  • 4-[[(4-Methoxyphenyl)imino]methyl]phenyl 2-chlorobenzoate
  • 4-[[(4-Fluorophenyl)imino]methyl]phenyl 2-chlorobenzoate

Uniqueness

4-[[(4-Iodophenyl)imino]methyl]phenyl 2-chlorobenzoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s steric and electronic properties, leading to different reactivity patterns and interactions with biological targets .

Properties

CAS No.

311330-86-6

Molecular Formula

C20H13ClINO2

Molecular Weight

461.7 g/mol

IUPAC Name

[4-[(4-iodophenyl)iminomethyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C20H13ClINO2/c21-19-4-2-1-3-18(19)20(24)25-17-11-5-14(6-12-17)13-23-16-9-7-15(22)8-10-16/h1-13H

InChI Key

MKGNWEUSAUHFFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)I)Cl

Origin of Product

United States

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